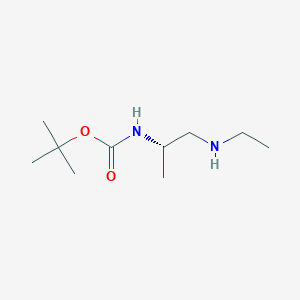
(R)-tert-Butyl (1-(ethylamino)propan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-N-Ethyl-N’-(tert-butoxycarbonyl)propane-1,2-diamine is a chemical compound that belongs to the class of organic compounds known as diamines. This compound is characterized by the presence of two amine groups and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-Ethyl-N’-(tert-butoxycarbonyl)propane-1,2-diamine typically involves the protection of the amine group followed by the introduction of the ethyl group. One common method involves the reaction of (2S)-propane-1,2-diamine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate. This intermediate is then reacted with ethyl iodide in the presence of a base such as potassium carbonate (K2CO3) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
(2S)-N-Ethyl-N’-(tert-butoxycarbonyl)propane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学的研究の応用
(2S)-N-Ethyl-N’-(tert-butoxycarbonyl)propane-1,2-diamine has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-N-Ethyl-N’-(tert-butoxycarbonyl)propane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides steric protection, allowing selective reactions to occur at the amine functionalities. The ethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and membranes.
類似化合物との比較
Similar Compounds
- (2S)-N-Methyl-N’-(tert-butoxycarbonyl)propane-1,2-diamine
- (2S)-N-Propyl-N’-(tert-butoxycarbonyl)propane-1,2-diamine
- (2S)-N-Isopropyl-N’-(tert-butoxycarbonyl)propane-1,2-diamine
Uniqueness
(2S)-N-Ethyl-N’-(tert-butoxycarbonyl)propane-1,2-diamine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The Boc group provides a versatile protecting group that can be easily removed under mild conditions, making the compound valuable in synthetic chemistry.
特性
CAS番号 |
869901-70-2 |
|---|---|
分子式 |
C10H22N2O2 |
分子量 |
202.29 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-1-(ethylamino)propan-2-yl]carbamate |
InChI |
InChI=1S/C10H22N2O2/c1-6-11-7-8(2)12-9(13)14-10(3,4)5/h8,11H,6-7H2,1-5H3,(H,12,13)/t8-/m0/s1 |
InChIキー |
VJRACYXJGFHJHI-QMMMGPOBSA-N |
異性体SMILES |
CCNC[C@H](C)NC(=O)OC(C)(C)C |
正規SMILES |
CCNCC(C)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















